molecular formula C11H12O4 B10830757 (E)-Piperonylprop-2-enoic acid

(E)-Piperonylprop-2-enoic acid

Cat. No.: B10830757
M. Wt: 208.21 g/mol
InChI Key: TYXWQJGUTMEQRB-VEELZWTKSA-N
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Description

It is a white to off-white solid with a molecular weight of 192.17 g/mol and a molecular formula of C10H8O4 . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Piperonylprop-2-enoic acid can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . The reaction conditions typically include heating the mixture to reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Piperonylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(E)-Piperonylprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Piperonylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the interaction with cellular proteins and the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A structurally similar compound with a phenyl group instead of the methylenedioxy group.

    Ferulic Acid: Contains a methoxy group and a hydroxyl group on the aromatic ring.

    Coumaric Acid: Similar structure but with a hydroxyl group on the aromatic ring.

Uniqueness

(E)-Piperonylprop-2-enoic acid is unique due to its methylenedioxy group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid;methane

InChI

InChI=1S/C10H8O4.CH4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8;/h1-5H,6H2,(H,11,12);1H4/b4-2+;

InChI Key

TYXWQJGUTMEQRB-VEELZWTKSA-N

Isomeric SMILES

C.C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C.C1OC2=C(O1)C=C(C=C2)C=CC(=O)O

Origin of Product

United States

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